molecular formula C18H20FN5O3 B2461725 2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872839-78-6

2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2461725
CAS RN: 872839-78-6
M. Wt: 373.388
InChI Key: FIZWHBIYFCDUIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

Imidazole derivatives generally have a planar imidazole unit . The crystal structures are stabilized by intermolecular O▬H…N, O▬H…O, C▬H…N, hydrogen bonds, and C▬H…π interactions .


Chemical Reactions Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Synthesis and Cytotoxicity

  • Compounds related to the structure of 2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione have been investigated for their potential as anticancer drug candidates. For instance, derivatives of 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione have been synthesized and evaluated for cytotoxic activity against cancer cell lines (Kuo et al., 1996).

Chemical Synthesis and Structural Analyses

  • Various substituted derivatives of similar structures have been synthesized and analyzed for their chemical properties. These studies contribute to understanding the synthesis pathways and structural characteristics of compounds related to 2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione. Examples include the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors of purine analogs (Alves et al., 1994).

Molecular Structure and Stability Studies

  • Research has also focused on understanding the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors with imidazole-based skeletons. This contributes to the broader understanding of the chemical behavior and potential applications of compounds like 2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (Hobbs et al., 2010).

Applications in Antitumor Activity

  • The synthesis of similar compounds and their derivatives has been investigated for antitumor activity. Such studies help in identifying new drug candidates and understanding the mechanisms of action for potential cancer treatments. An example includes the synthesis and evaluation of 2-Methyl-1-substituted-imidazoquinolinediones and related derivatives for their cytotoxicity on various tumor cell lines (Suh et al., 2000).

Potential in Organic Chemistry and Material Science

  • Imidazole derivatives have been investigated for their potential applications in various fields of science and technology, including organic chemistry and material science. This encompasses their use in electroluminescent layers and as components in organic light-emitting devices (Dobrikov et al., 2011).

properties

IUPAC Name

2-(2-ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O3/c1-3-27-11-10-24-16(25)14-15(21(2)18(24)26)20-17-22(8-9-23(14)17)13-6-4-12(19)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZWHBIYFCDUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

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